N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a triazaspirodecane core, and an acetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves multiple steps, starting with the preparation of the benzodioxole and triazaspirodecane intermediates. The reaction typically involves:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Triazaspirodecane Intermediate: This step involves the cyclization of appropriate amine precursors under controlled conditions to form the triazaspirodecane core.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the triazaspirodecane intermediate using acetic anhydride and a suitable catalyst to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to the selective killing of tumor cells under glucose starvation conditions.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-amine
- N-(2H-1,3-benzodioxol-5-ylmethyl)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}carbonyl)pyrimidin-2-amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl}acetamide is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a triazaspirodecane core
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-2-7-22-8-5-19(6-9-22)17(25)23(18(26)21-19)11-16(24)20-13-3-4-14-15(10-13)28-12-27-14/h3-4,10H,2,5-9,11-12H2,1H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLNGAZMPLCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.